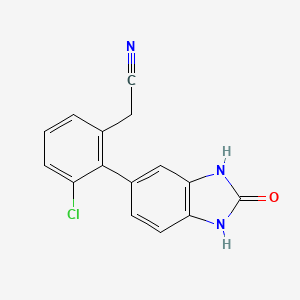

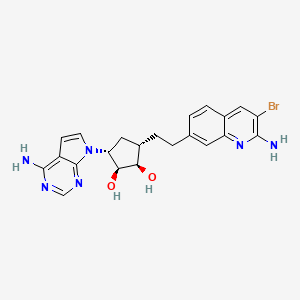

![molecular formula C22H14F3N5O B608302 N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide CAS No. 1513879-18-9](/img/structure/B608302.png)

N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide

Overview

Description

KAI407 is a potent non-8-aminoquinoline compound that kills Plasmodium cynomolgi early dormant liver stage parasites in vitro. KAI407 showed an activity profile similar to that of primaquine (PQ), efficiently killing the earliest stages of the parasites that become either primary hepatic schizonts or hypnozoites (50% inhibitory concentration [IC50] for hypnozoites, KAI407, 0.69 μM, and PQ, 0.84 μM; for developing liver stages, KAI407, 0.64 μM, and PQ, 0.37 μM). KAI407 may represent a new compound class for P. vivax malaria prophylaxis and potentially a radical cure.

Scientific Research Applications

Synthesis and Antimicrobial Activity

- A study by Jyothi and Madhavi (2019) describes the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides with antimicrobial properties. This research is relevant for understanding the chemical properties and potential biological applications of compounds related to N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide (Jyothi & Madhavi, 2019).

Synthesis Methods

- Research by Baig et al. (1982) discusses the synthesis of pyrazol-4-ylidenehydrazinoimidazoles, which are structurally similar to the compound . This study provides insight into the chemical synthesis methods that could be applicable to this compound (Baig et al., 1982).

Antisecretory and Cytoprotective Activity

- Kaminski et al. (1987) investigated substituted imidazo[1,2-a]pyrazines for their antisecretory and cytoprotective activity in animal models. This study highlights the potential therapeutic applications of compounds similar to this compound (Kaminski et al., 1987).

Asymmetric D-π-A Compounds

- Ma et al. (2015) synthesized asymmetric imidazole/pyrene/pyrazine centered D-π-A compounds, which demonstrates the potential of imidazo[1,2-a]pyrazine derivatives in material science, particularly in electrochromism and acidichromism (Ma et al., 2015).

Drug Metabolism and Disposition

- Gu et al. (2015) focused on the oxidative rearrangement of the pyrazinone carboxamide core in a human neutrophil elastase inhibitor. This research is crucial for understanding the metabolic transformations of compounds like this compound in biological systems (Gu et al., 2015).

Biological Evaluation of Amino Pyrazole Derivatives

- Shah et al. (2018) evaluated novel amino pyrazole derivatives for antimicrobial activity. This study is relevant for understanding the biological activities of structurally related compounds (Shah et al., 2018).

Regioselective Metalation Strategies

- Board et al. (2009) explored regioselective metalation strategies for imidazo[1,5-a]pyrazines, offering valuable insights into the chemical manipulation and functionalization of related compounds (Board et al., 2009).

properties

IUPAC Name |

N-(4-cyanophenyl)-N-methyl-3-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3N5O/c1-29(17-8-2-14(10-26)3-9-17)21(31)18-13-30-19(11-28-20(30)12-27-18)15-4-6-16(7-5-15)22(23,24)25/h2-9,11-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZOWMVYGFASLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C#N)C(=O)C2=CN3C(=CN=C3C=N2)C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

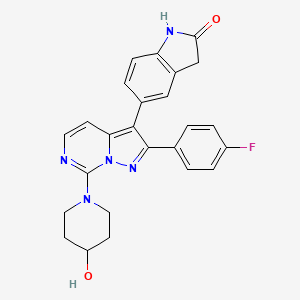

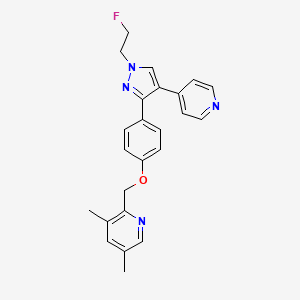

![3-(Cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608228.png)

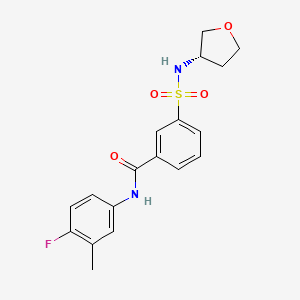

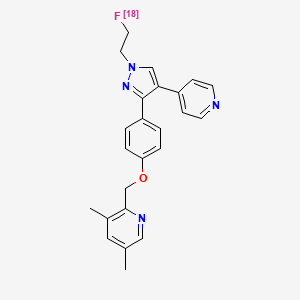

![3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608229.png)

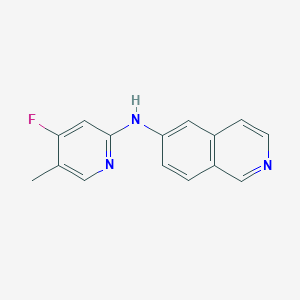

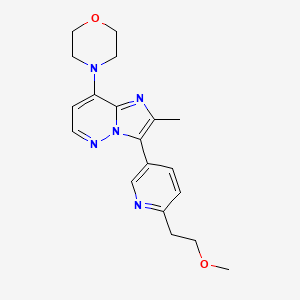

![N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B608230.png)